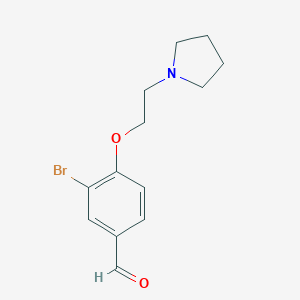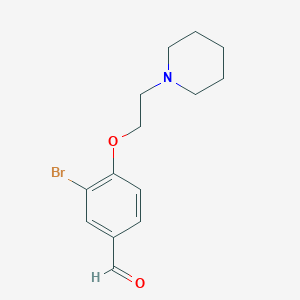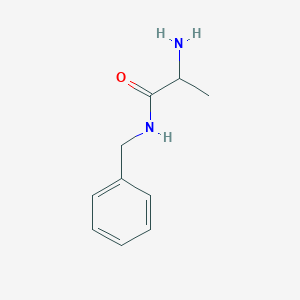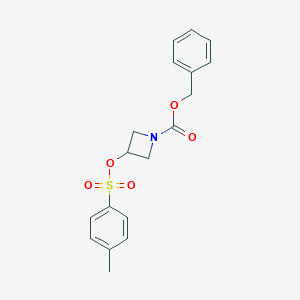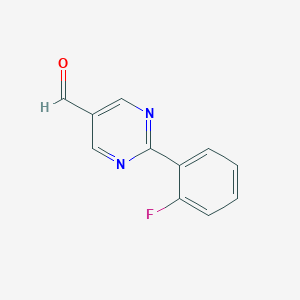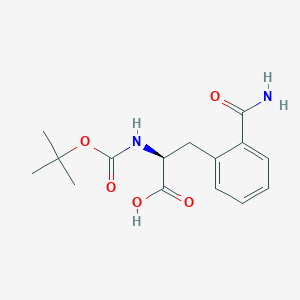
Boc-L-2-Carbamoylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-2-Carbamoylphenylalanine is a biochemical used for proteomics research . It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 .
Molecular Structure Analysis
The IUPAC name for Boc-L-2-Carbamoylphenylalanine is (2S)-3-[2-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
Boc-L-2-Carbamoylphenylalanine is an almost white powder . It has a melting point range of 161 - 165 C . It should be stored at a temperature between 0 - 8 C .Wissenschaftliche Forschungsanwendungen
Mischarging Escherichia coli tRNAPhe with Analogs of Phenylalanine The Boc-protected derivative of phenylalanine analogs, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, has been used for mischarging Escherichia coli tRNAPhe. This process involves acylating agents and leads to the preparation of biologically active misaminoacylated tRNAPhe, which is crucial for understanding protein synthesis and the role of tRNAPhe in cellular processes (Baldini et al., 1988).
Native Chemical Ligation at Phenylalanine The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has enabled native chemical ligation at phenylalanine. This methodology is significant for peptide synthesis, offering a way to incorporate phenylalanine analogs into peptides, which can be crucial for studying peptide structure and function (Crich & Banerjee, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOXUPJFIODB-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2-Carbamoylphenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

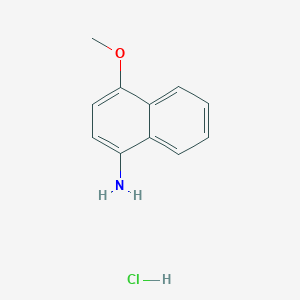
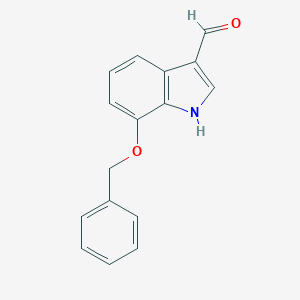


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
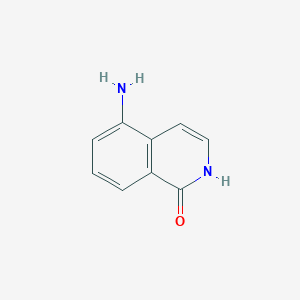
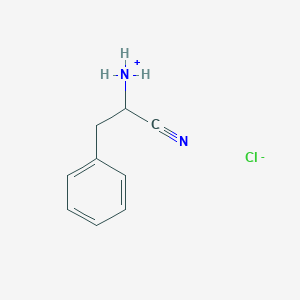
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
